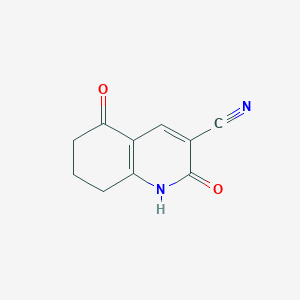

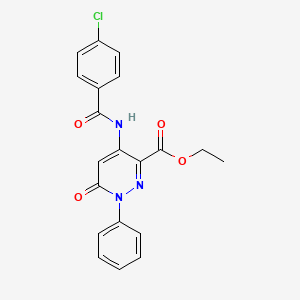

2,5-Dioxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

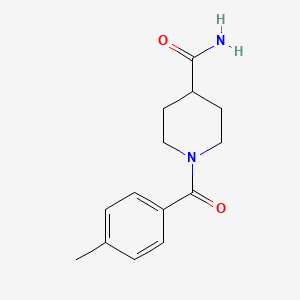

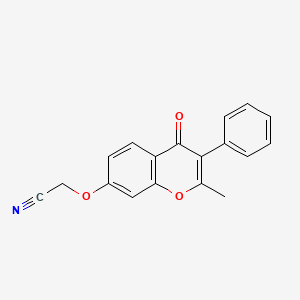

“2,5-Dioxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile” is a chemical compound . It is a derivative of the 2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline family .

Synthesis Analysis

The synthesis of 2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline derivatives, which are closely related to the compound , has been achieved through a rapid one-pot four-component reaction . This reaction was carried out in the presence of heterogeneous silica-based sulfonic acid (SiO2–Pr–SO3H) under solvent-free conditions . The reactants included different aromatic aldehydes, Meldrum’s acid, dimedone, and ammonium acetate .Wissenschaftliche Forschungsanwendungen

Synthesis of Octahydroquinolines

This compound is used in the synthesis of 2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolines through a rapid one-pot four-component reaction . This process is catalyzed by silica-based sulfonic acid under solvent-free conditions .

Drug Development

The compound is part of the 1,4-dihydropyridines (1,4-DHPs) class of drugs, which are used for the treatment of cardiovascular diseases, including hypertension . It’s also found in various bioactive compounds such as bronchodilator, anti-atherosclerotic, anti-tumor, and anti-diabetic agents .

Neuroprotectant

Recent studies have revealed that 1,4-DHPs, which include this compound, exhibit neuroprotectant properties . This makes them potentially useful in the treatment of neurodegenerative diseases.

Anti-aggregatory Activity

1,4-DHPs also exhibit platelet anti-aggregatory activity , which can be beneficial in preventing blood clots.

Alzheimer’s Disease Treatment

The compound has shown potential in the treatment of Alzheimer’s disease due to its cerebral anti-ischemic activity .

Tumor Therapy

1,4-DHPs, including this compound, have been studied as a chemo-sensitizer in tumor therapy .

Green Synthesis

The compound is used in green synthesis processes, which aim to reduce the environmental impact of chemical reactions . Its synthesis involves a one-pot reaction under solvent-free conditions, making the procedure eco-friendly .

Catalyst in Organic Synthesis

The compound has been applied in the synthesis of different biologically active compounds . It shows high catalytic activity under solvent-free conditions, making it an efficient catalyst for organic transformations .

Eigenschaften

IUPAC Name |

2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-5-6-4-7-8(12-10(6)14)2-1-3-9(7)13/h4H,1-3H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAHGZPXIFULGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=O)N2)C#N)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2996252.png)

![3-Methyl-2-(2-methylprop-2-enyl)-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2996253.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B2996260.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2996263.png)

![2-(2-Ethoxyethyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996272.png)

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2996274.png)